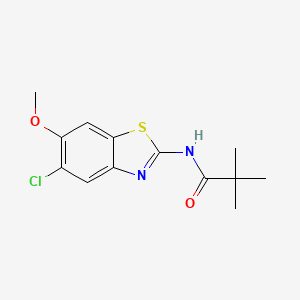![molecular formula C17H18N2O2 B7647004 2,3-dimethyl-N-[4-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7647004.png)
2,3-dimethyl-N-[4-(methylcarbamoyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dimethyl-N-[4-(methylcarbamoyl)phenyl]benzamide is a chemical compound that has been of significant interest to the scientific community due to its potential applications in various fields. This compound is also known by its chemical name, DMCM, and has been extensively studied for its biochemical and physiological effects.
作用機序
DMCM acts as a positive allosteric modulator of GABA receptors, which are the primary inhibitory neurotransmitters in the central nervous system. DMCM binds to a specific site on the GABA receptor, enhancing the binding of GABA to the receptor and increasing the efficacy of GABAergic neurotransmission. This leads to an increase in the inhibitory tone of the central nervous system, resulting in anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
DMCM has been shown to have anxiolytic and anticonvulsant effects in various animal models. In addition, DMCM has been shown to enhance the effects of other GABAergic drugs, such as benzodiazepines and barbiturates. DMCM has also been shown to have sedative effects, which may limit its use in certain research applications.
実験室実験の利点と制限
DMCM has several advantages for lab experiments, including its ability to enhance the effects of other GABAergic drugs and its well-characterized mechanism of action. However, DMCM also has several limitations, including its sedative effects and potential for abuse. In addition, the use of DMCM in animal models may not accurately reflect its effects in humans, and further research is needed to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for research on DMCM, including its potential use as an anticonvulsant and anxiolytic agent in humans. In addition, further research is needed to determine the safety and efficacy of DMCM in humans, as well as its potential for abuse. Other future directions include the development of novel DMCM analogs with improved pharmacological properties and the use of DMCM as a research tool to study the effects of GABA receptors on the central nervous system.
Conclusion:
In conclusion, DMCM is a chemical compound that has been extensively studied for its potential applications in various fields. DMCM acts as a positive allosteric modulator of GABA receptors, leading to anxiolytic and anticonvulsant effects. DMCM has several advantages for lab experiments, including its ability to enhance the effects of other GABAergic drugs and its well-characterized mechanism of action. However, DMCM also has several limitations, including its sedative effects and potential for abuse. There are several future directions for research on DMCM, including its potential use as an anticonvulsant and anxiolytic agent in humans, the development of novel DMCM analogs, and the use of DMCM as a research tool to study the effects of GABA receptors on the central nervous system.
合成法
DMCM can be synthesized using various methods, including the reaction of 2,3-dimethylaniline with 4-(methylcarbamoyl)benzoyl chloride in the presence of a base. This reaction yields DMCM as a white crystalline solid with a melting point of 172-173°C. The purity of the synthesized compound can be confirmed using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
DMCM has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, DMCM has been used as a research tool to study the effects of GABA receptors on the central nervous system. DMCM has also been used as a pharmacological tool to study the effects of GABAergic drugs on anxiety and seizure disorders. In medicinal chemistry, DMCM has been studied for its potential use as an anticonvulsant and anxiolytic agent.
特性
IUPAC Name |
2,3-dimethyl-N-[4-(methylcarbamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-11-5-4-6-15(12(11)2)17(21)19-14-9-7-13(8-10-14)16(20)18-3/h4-10H,1-3H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHFNRXFMJEHEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Bromophenyl)methyl]-5-(3,4-dimethoxyphenyl)tetrazole](/img/structure/B7646926.png)
![1-(2-Chlorophenyl)-4-[(5-thiophen-2-yltetrazol-2-yl)methyl]piperazine](/img/structure/B7646927.png)
![1-(2-Fluorophenyl)-4-[[5-(4-fluorophenyl)tetrazol-2-yl]methyl]piperazine](/img/structure/B7646940.png)
![2-[[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7646943.png)
![(1R,2R)-2-(2-chlorophenyl)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7646948.png)
![(1S,3R)-3-[(4-bromo-2-methoxyphenyl)carbamoyl]cyclopentane-1-carboxylic acid](/img/structure/B7646960.png)
![N-[(1R,2S)-2-(2-chlorophenyl)cyclopropyl]-2-(pyridin-2-ylmethylsulfanyl)acetamide](/img/structure/B7646976.png)
![(2R)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7646978.png)

![methyl N-[(2S)-3-methyl-1-[[4-(2-methylpropanoylamino)phenyl]methylamino]-1-oxobutan-2-yl]carbamate](/img/structure/B7646988.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-7-methoxy-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7646999.png)
![N-cyclopropyl-2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B7647015.png)
![3-(2,3-Dimethoxyphenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B7647026.png)
